N-Benzyl-1-(6-methylpyridin-2-YL)methanamine
CAS No.: 101938-10-7
Cat. No.: VC20793783
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101938-10-7 |
|---|---|
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | N-[(6-methylpyridin-2-yl)methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C14H16N2/c1-12-6-5-9-14(16-12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3 |
| Standard InChI Key | MDMYZHXWIQUEFB-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)CNCC2=CC=CC=C2 |
| Canonical SMILES | CC1=NC(=CC=C1)CNCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Basic Identification
N-Benzyl-1-(6-methylpyridin-2-yl)methanamine is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₄H₁₆N₂ . It is registered with the CAS number 101938-10-7, which serves as its primary identifier in chemical databases and literature . The compound contains both a pyridine ring system (with a methyl group at the 6-position) and a benzyl group, connected through a methylene amine linkage.
Nomenclature and Synonyms
This compound is known by several names in scientific literature and commercial catalogs:
Structural Features
The structure of N-Benzyl-1-(6-methylpyridin-2-yl)methanamine consists of key functional groups that contribute to its chemical behavior:
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A pyridine ring with a methyl substituent at the 6-position
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A benzene ring (as part of the benzyl group)
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A secondary amine (-NH-) connecting the benzyl group and the methylated pyridine
This structural arrangement gives the molecule both aromatic and basic properties, making it potentially useful in various chemical reactions and applications.
Physical and Chemical Properties
Physical Characteristics
N-Benzyl-1-(6-methylpyridin-2-yl)methanamine exhibits several notable physical properties that influence its handling and applications:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 212.29 g/mol | |
| Physical Appearance | Not specified in sources | - |
| Density | 1.054 g/cm³ | |
| Boiling Point | 320.7°C at 760 mmHg | |
| Melting Point | Not available | |
| Flash Point | 147.8°C |
Chemical Properties
The chemical behavior of this compound is influenced by its structural features:
| Property | Value | Reference |
|---|---|---|
| LogP | 3.07070 | |
| Polar Surface Area (PSA) | 24.92000 | |
| Vapor Pressure | 0.000312 mmHg at 25°C | |
| Index of Refraction | 1.578 | |
| Exact Mass | 212.13100 |
The relatively high LogP value of 3.07 indicates that the compound has significant lipophilicity, suggesting it may have good membrane permeability, which is potentially advantageous for pharmaceutical applications.
Related Forms
The hydrochloride salt form of this compound, Benzyl-(6-methyl-pyridin-2-ylmethyl)-amine hydrochloride, is also documented in chemical databases with CAS number 46735951 . The salt form has a molecular weight of 248.75 g/mol, reflecting the addition of HCl to the parent compound . The hydrochloride salt formation likely improves water solubility while maintaining the core pharmacological properties of the parent compound.
Applications and Uses
Pharmaceutical Applications
N-Benzyl-1-(6-methylpyridin-2-yl)methanamine has been identified as an important pharmaceutical intermediate, suggesting its role in the synthesis of more complex drug molecules . The compound is specifically mentioned in relation to:
These applications point to the compound's potential significance in medicinal chemistry and drug discovery processes.
Structure-Activity Relationships and Research Directions
Structural Significance
The N-Benzyl-1-(6-methylpyridin-2-yl)methanamine structure combines several pharmacologically interesting features:
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The pyridine ring provides a basic nitrogen atom that can participate in hydrogen bonding or serve as a proton acceptor
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The methyl group at the 6-position of the pyridine may influence lipophilicity and binding specificity
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The secondary amine linkage creates flexibility in the molecule and can serve as both hydrogen bond donor and acceptor
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The benzyl group provides additional lipophilicity and potential for π-π interactions with protein targets
These structural elements likely contribute to the compound's utility in pharmaceutical research and development.
Related Compounds
The parent compound, Benzyl((6-methylpyridin-2-yl)methyl)amine (CID 6484155), is documented as related to the hydrochloride salt form . This relationship indicates potential alternative forms that might be used depending on specific application requirements, such as solubility needs or stability considerations.
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